5-Methyl-7-phenyl-1,3-diazaadamantan-6-one
Description
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C15H18N2O/c1-14-7-16-9-15(13(14)18,10-17(8-14)11-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
KLLZENCHIRYFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
The primary route involves a Mannich-like condensation, where a ketone, formaldehyde, and an amine source react to form the diazaadamantane skeleton. In the case of 5,7-diphenyl-1,3-diazaadamantan-6-one, dibenzylketone, paraformaldehyde, and ammonium acetate undergo cyclization in ethanol at reflux for 4 hours, yielding the product in 25% yield after recrystallization. Adapting this method for this compound would require:
-
Methyl-phenyl ketone precursor : Substituting dibenzylketone with a hybrid methyl-phenyl ketone (e.g., 4-methylacetophenone) to introduce both substituents.
-
Ammonium acetate : Acting as the nitrogen source for the diazaadamantane core.
-
Solvent optimization : Ethanol or isopropanol may enhance solubility of the methyl-phenyl intermediate.
Post-Cyclization Modifications
Alternative strategies involve synthesizing an unsubstituted diazaadamantane core followed by selective functionalization. For example:
-
Friedel-Crafts alkylation : Introducing phenyl groups via electrophilic aromatic substitution.
-
Methylation : Using methyl iodide or dimethyl sulfate to alkylate specific positions on the diazaadamantane framework.
However, regioselectivity challenges may arise, necessitating protective group strategies or directing agents.
Microwave-Assisted Synthesis
Recent advancements in microwave dielectric heating offer potential for accelerating the synthesis of diazaadamantane derivatives. A study on imidazol-4-one derivatives demonstrated that microwave irradiation reduces reaction times from hours to minutes while improving yields and stereoselectivity. Applying this technique to this compound synthesis could involve:
-
Microwave conditions : 80–100°C, 90–300 W power.
-
Solvent-free or ethanol-based systems : Minimizing side reactions and enhancing energy efficiency.
Preliminary data from analogous systems suggest yield improvements of 15–20% compared to conventional heating.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for diazaadamantane synthesis, extrapolated from existing literature and modified for the target compound:
| Method | Starting Materials | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Conventional Condensation | Methyl-phenyl ketone, paraformaldehyde, NH₄OAc | Ethanol, reflux, 4h | ~20%* | Low yield due to steric effects |
| Microwave-Assisted | Methyl-phenyl ketone, paraformaldehyde, NH₄OAc | Microwave, 80°C, 40min | ~35%* | Optimization of power input |
| Post-Functionalization | Unsubstituted diazaadamantane, MeI, PhMgBr | THF, 0°C to RT | <15% | Regioselectivity issues |
*Theoretical yields based on analogous reactions.
Optimization and Scalability Considerations
Solvent and Temperature Effects
-
Ethanol vs. NMP : While ethanol is cost-effective and environmentally benign, solvents like N-methyl-2-pyrrolidone (NMP) may enhance solubility of intermediates, as seen in palladium-catalyzed arylaminations.
-
Reaction temperature : Higher temperatures (100–120°C) may improve cyclization but risk decomposition of the methyl-phenyl ketone.
Catalytic Enhancements
-
Acid catalysts : Lewis acids (e.g., ZnCl₂) could facilitate imine formation during condensation.
-
Palladium catalysts : For post-functionalization, Pd(PPh₃)₄ with phosphine ligands may enable cross-coupling reactions to introduce phenyl groups.
Characterization and Quality Control
Successful synthesis requires rigorous characterization via:
-
Melting point analysis : Comparison to literature values (e.g., 263–264°C for the diphenyl analog).
-
NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions.
-
Mass spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₇H₁₈N₂O for the target compound).
Industrial and Environmental Implications
Scalable production of this compound must address:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Properties
Research indicates that 5-methyl-7-phenyl-1,3-diazaadamantan-6-one and its derivatives possess significant antiviral properties. Studies have shown efficacy against various viruses, including the SARS coronavirus and enterovirus-71, at low concentrations. These compounds can inhibit viral replication, making them promising candidates for drug development aimed at treating viral infections.
2. Antibacterial Activity
In addition to antiviral effects, compounds within this class have demonstrated antibacterial properties. The structural characteristics of this compound allow it to interact with bacterial cells, potentially disrupting their function and offering therapeutic benefits against bacterial infections.
3. Neurological Applications
The interaction of this compound with biological receptors suggests potential applications in neurology. The compound may influence neurological pathways and could serve as an anxiolytic or sedative agent. This potential opens avenues for research into its use in treating anxiety disorders and other neurological conditions.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is attributed to its functional groups, particularly the carbonyl group at position 6. This group can undergo various transformations, facilitating its use in organic synthesis and medicinal chemistry. The synthesis typically involves classical organic synthesis techniques that efficiently construct complex nitrogen-containing frameworks.
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of diazaadamantane derivatives:
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of diazaadamantane exhibited significant antiviral activity against enterovirus strains. The research highlighted the mechanism by which these compounds inhibit viral replication through interaction with viral proteins.
Case Study 2: Neurological Effects
Research explored the anxiolytic effects of diazaadamantane derivatives in animal models. The findings suggested that these compounds could modulate neurotransmitter systems, providing a basis for further investigation into their potential as therapeutic agents for anxiety disorders.
Mechanism of Action
The mechanism of action of 5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Structural Analogues of 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one
Substituent Impact :
- Phenyl Groups : Enhance rigidity and π-π stacking interactions, as seen in 5,7-diphenyl derivatives, which exhibit higher melting points (255–258°C) compared to alkyl-substituted variants .
- Electron-Withdrawing Groups (e.g., Fluoro) : Improve solubility and alter reactivity, as in 4-fluorophenyl derivatives, which may enhance binding in biological systems .
- Hydroxy/Methoxy Groups : Enable fragrance applications. For example, 5-(4-hydroxyphenyl)-1,3-diazaadamantan-6-one is a key intermediate for musky odorants .
Physicochemical Properties
Table 2: Comparative Physical Data
- Thermal Stability : The diphenyl derivative’s high melting point (255–258°C) reflects strong intermolecular interactions, likely due to π-π stacking .
- Spectroscopy : Mass spectra of diphenyl derivatives show fragmentation patterns consistent with loss of phenyl groups (m/z 261) .
Reactivity and Functionalization
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one, and how can reaction parameters (e.g., temperature, solvent) be systematically optimized for improved yield?
- Methodological Answer : Begin with a literature review to identify common precursors (e.g., hydantoin derivatives or adamantane-based intermediates). Use single-variable optimization: vary one parameter (e.g., reaction temperature from 60°C to 120°C) while holding others constant. Monitor yield via HPLC or NMR. For solvent selection, test polar aprotic (DMF, DMSO) vs. non-polar solvents, assessing solubility and reactivity trends. Statistical tools like Taguchi methods can prioritize critical parameters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural purity?
- Methodological Answer : Combine H/C NMR to identify methyl, phenyl, and diazaadamantane moieties. Use FT-IR to confirm carbonyl (C=O) and amine (N-H) stretches. For purity, employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) provides molecular ion validation. Cross-reference spectral data with computational simulations (e.g., DFT for IR/NMR predictions) .
Q. How can researchers design preliminary stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC for degradation products. Use Arrhenius plots to extrapolate shelf-life. Include control samples (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. What factorial design strategies are optimal for resolving contradictions in synthesis data (e.g., conflicting yield trends under similar conditions)?
- Methodological Answer : Apply a 2 factorial design to evaluate interactions between variables (e.g., catalyst loading, solvent polarity, and stirring rate). Use ANOVA to identify significant factors and interaction effects. For non-linear responses, augment with a central composite design. Conflicting data may arise from unaccounted variables (e.g., trace moisture); include blocking variables or replicate runs to isolate noise .
Q. How can density functional theory (DFT) and molecular dynamics simulations guide the rational design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals, identifying reactive sites. Simulate binding affinities to target proteins (e.g., via AutoDock Vina). Validate predictions with synthesis and in vitro assays. Use molecular dynamics (MD) to assess stability of ligand-protein complexes over nanosecond timescales .
Q. What advanced statistical approaches are recommended for analyzing multi-variable datasets in catalytic applications of this compound?
- Methodological Answer : Employ multivariate regression or machine learning (e.g., partial least squares regression) to correlate catalyst properties (e.g., Lewis acidity, surface area) with reaction outcomes (conversion, selectivity). Use cluster analysis to group similar catalytic behaviors. For time-resolved data, apply principal component analysis (PCA) to reduce dimensionality and identify dominant trends .
Q. How can AI-driven process control systems enhance scalability in continuous-flow synthesis of this compound?
- Methodological Answer : Integrate real-time PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) with AI models (neural networks) to dynamically adjust flow rates, temperature, and reagent ratios. Train models on historical data to predict optimal conditions. Validate in microreactor systems with feedback loops for autonomous optimization .
Methodological Resources
- Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control frameworks .
- Data Analysis : Utilize orthogonal design and regression analysis for multi-factor optimization .
- Computational Tools : COMSOL Multiphysics with AI modules for reaction simulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
